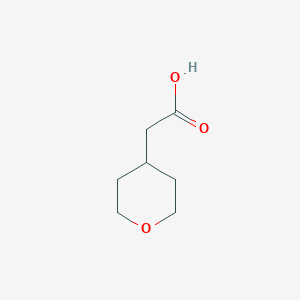
Methyl 2-prop-2-enylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-prop-2-enylpent-4-enoate is a chemical compound that belongs to the family of esters. It is commonly used in various fields, including medical, environmental, and industrial research . This compound is known for its unique structure and properties, which make it valuable in different scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-prop-2-enylpent-4-enoate can be synthesized through several methods. One common method involves the addition of acetic acid to acetylene in the presence of zinc acetate as a catalyst at temperatures ranging from 170-250°C . Another method involves the direct oxidation of ethylene with acetic acid and oxygen, using palladium chloride and copper chloride as catalysts under heated and pressurized conditions .
Industrial Production Methods: In industrial settings, this compound is produced through bulk polymerization from vinyl acetate using benzoyl peroxide as an initiator . Alternatively, it can be synthesized using polyvinyl alcohol as a dispersant in a solvent at a specific temperature .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-prop-2-enylpent-4-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, boron reagents, and strong bases such as sodium hydride and sodium amide . The reaction conditions often involve mild temperatures and functional group-tolerant environments .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the products are typically biaryl compounds .
Applications De Recherche Scientifique
Methyl 2-prop-2-enylpent-4-enoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology, it is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties . In medicine, it is explored for its potential therapeutic applications . In industry, it is used in the production of polymers, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of methyl 2-prop-2-enylpent-4-enoate involves its hydrolysis to form acrylic acid, which is a detoxification mechanism . This compound interacts with various molecular targets and pathways, including alpha-adrenergic receptors and the aromatic L-amino acid decarboxylase enzyme .
Comparaison Avec Des Composés Similaires
Methyl 2-prop-2-enylpent-4-enoate can be compared with other similar compounds such as methyl acrylate and ethyl acrylate. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . This compound is unique due to its specific ester structure and its versatility in various scientific and industrial applications .
List of Similar Compounds:- Methyl acrylate
- Ethyl acrylate
- Vinyl acetate
- Polyvinyl acetate
Propriétés
IUPAC Name |
methyl 2-prop-2-enylpent-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-4-6-8(7-5-2)9(10)11-3/h4-5,8H,1-2,6-7H2,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNQQNHWMYXXSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Bicyclo[3.3.0]octane-3,7-dione](/img/structure/B153549.png)



![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)


![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)
![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)

![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)

